molecular formula C21H26O6 B062186 [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate CAS No. 161928-84-3

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate

Cat. No. B062186
CAS RN: 161928-84-3
M. Wt: 374.4 g/mol
InChI Key: SMFMXIFWUMPOHW-AHYOAEHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Transformation

  • Synthesis for Polyfunctional Heterocyclic Systems : This compound is utilized as a versatile synthon for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

  • Preparation of Heterocyclic Systems : It serves as a reagent for the synthesis of various heterocyclic compounds including N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]-pyridin-4-one (Selič et al., 1997).

Applications in Organic Chemistry

  • Biohydrogenation Studies : The compound has been used in studies focusing on biohydrogenation by Saccharomyces cerevisiae, providing insights into stereochemical aspects of the reaction (Ferraboschi et al., 1987).

  • Carbonylation of Allylic Halides : This compound has been involved in research exploring the carbonylation of allylic halides and prop-2-en-1-ol catalysed by triethylphosphine complexes of rhodium (Payne & Cole-Hamilton, 1997).

Novel Synthesis Methods

  • Synthesis of 3‐Fluorofuran‐2(5H)‐ones : The compound is used in the synthesis of 3-fluorofuran-2(5H)-ones through Z/E photoisomerisation and acid-catalysed cyclisation (Pomeisl et al., 2007).

  • Pleurotus ostreatus as a Source of Enoate Reductase : It has been part of studies involving the biotransformation mediated by Pleurotus ostreatus, demonstrating enoate reductase activity (Skrobiszewski et al., 2013).

  • Entacapone Synthesis : Research includes a new synthesis of the catechol-O-methyltransferase inhibitor, entacapone, using this compound (Harisha et al., 2015).

properties

CAS RN

161928-84-3

Product Name

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate

InChI

InChI=1S/C21H26O6/c1-6-15(3)20(22)27-14-17(7-2)21(23)26-12-8-9-16-10-11-18(24-4)19(13-16)25-5/h6-11,13H,12,14H2,1-5H3/b9-8+,15-6+,17-7-

InChI Key

SMFMXIFWUMPOHW-AHYOAEHOSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C(=C/C)/C(=O)OC/C=C/C1=CC(=C(C=C1)OC)OC

SMILES

CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC(=C(C=C1)OC)OC

synonyms

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-eno yl]oxymethyl]but-2-enoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate

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